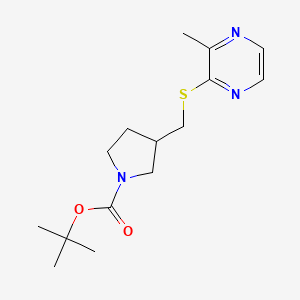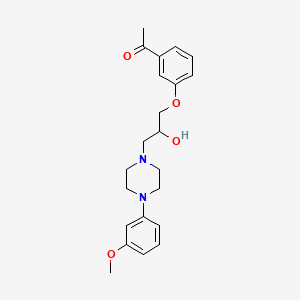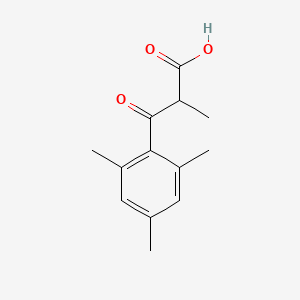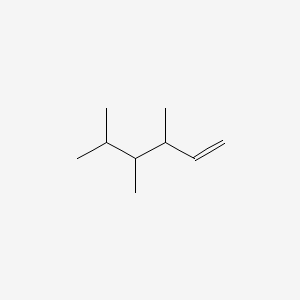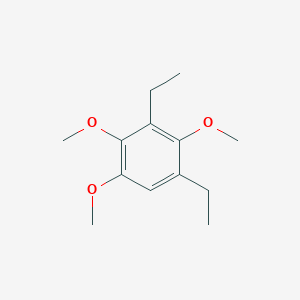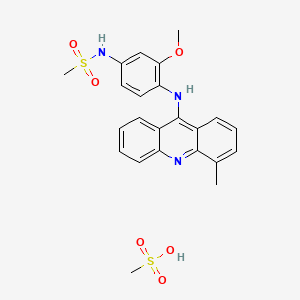
2-Nitrosobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of benzamide where a nitroso group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group to the benzamide. This is followed by a reduction step using reagents such as iron and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzamide.
Reduction: It can be reduced to form 2-aminobenzamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions typically involve the use of Lewis acids or bases depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 2-Nitrobenzamide
Reduction: 2-Aminobenzamide
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-Nitrosobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrosobenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can also participate in redox reactions, affecting cellular processes. The pathways involved often include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
- 2-Nitrobenzamide
- 2-Aminobenzamide
- 3-Nitrosobenzamide
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 2-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly useful in redox chemistry and as a potential therapeutic agent. Its ability to undergo specific reactions and interact with biological molecules sets it apart from similar compounds .
Properties
CAS No. |
89795-55-1 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10) |
InChI Key |
WFFLPVBJUXVNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









